2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide
Overview
Description
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O2 It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoic acid. This intermediate is then reacted with nicotinamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and chlorine groups play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
- N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide
Uniqueness
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is unique due to its nicotinamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity to certain enzymes and possess unique pharmacological effects .
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-3-4-10(17)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJEZLLZKCBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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